3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide
Description
Properties
IUPAC Name |
3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2/c1-18(2,3)27-16-14(10-24-27)17(29)26(11-23-16)8-7-15(28)25-13-6-4-5-12(9-13)19(20,21)22/h4-6,9-11H,7-8H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUZCSUNBDBSHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C18H21N5O3
- Molecular Weight: 355.398 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features, which include a pyrazolo[3,4-d]pyrimidine core known for various pharmacological effects. Compounds of this class have been reported to exhibit:
In Vitro Studies
Research has indicated that compounds with similar structures can modulate intracellular signaling pathways. For example, a study screening over 300,000 compounds identified pyrazolopyrimidines as potent activators of transient receptor potential channels (TRPC), suggesting a role in calcium signaling and potential implications for cardiovascular and neurological conditions .
Structure-Activity Relationship (SAR)
The biological activity of related compounds has been extensively studied to understand how structural modifications influence their efficacy. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide | Similar pyrazolo core | Antitumor activity reported |
| 5-Acetyl-4-amino-pyrimidines | Related pyrimidine structure | Potential antiviral properties |
| 4,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives | Fused heterocyclic rings | Antimicrobial and anticancer activities |
This table illustrates the diversity in biological activities among structurally related compounds, highlighting the need for further exploration of this compound.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it may interact with specific molecular targets involved in cell signaling pathways. For instance:
- Inhibition of Kinases: By inhibiting key kinases such as Akt or mTOR pathways, the compound could potentially disrupt cancer cell proliferation.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The pyrazolopyrimidine-dione core is conserved across analogs, but substituent variations significantly alter physicochemical and biological properties:
Physicochemical Properties
- Melting Points (MP) : The target compound’s MP is unreported, but analogs with trifluoromethyl groups (e.g., Example 53, MP 175–178°C) suggest higher MPs due to crystallinity from polar substituents .
- Mass Data : The target compound’s theoretical mass (~470–500 g/mol) aligns with analogs like Example 60 (Mass: 599.1), though the trifluoromethyl group increases molecular weight vs. methylthio or hydroxy analogs .
Q & A
Basic: What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, including cyclization, coupling, and deprotection. For example:
- Cyclization : Reacting precursors (e.g., pyrazolo[3,4-d]pyrimidinone derivatives) with tert-butyl groups under reflux conditions (110°C, 16 hours) in solvents like DMF or acetonitrile .
- Coupling : Use Pd-catalyzed cross-coupling (e.g., Pd₂(dba)₃/XPhos) with aryl amines under inert atmospheres (100°C, 12 hours) .
- Deprotection : Remove Boc groups with TFA in DCM (room temperature, 30 minutes) .
Optimization Tips : - Monitor reaction progress via LC-MS to adjust time/temperature.
- Purify intermediates via column chromatography or recrystallization (e.g., from acetonitrile) .
Advanced: How to resolve discrepancies in NMR data for structural confirmation?
Answer:
Conflicting NMR signals may arise from tautomerism or impurities. Methodological steps:
- Compare experimental / NMR data with computed spectra (DFT calculations) .
- Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations, especially for pyrazolo-pyrimidine core protons .
- Validate with X-ray crystallography (e.g., single-crystal diffraction at 295 K) to resolve stereochemical ambiguities .
Basic: What assays are suitable for evaluating biological activity?
Answer:
Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Use in vitro kinase or protease assays (e.g., fluorescence polarization for binding affinity).
- Cellular Uptake : Radiolabel the compound (e.g., -labeling) and measure accumulation in cell lines .
- Toxicity Screening : Perform MTT assays on HEK293 or HepG2 cells at varying concentrations (1–100 µM) .
Advanced: How to determine the crystal structure to validate molecular conformation?
Answer:
Crystallization Protocol :
- Dissolve the compound in DMSO/ethanol (1:10), slowly evaporate at 4°C .
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .
Key Parameters : - Check for disorder in the tert-butyl or trifluoromethyl groups.
- Validate hydrogen bonding (e.g., N–H···O interactions in the pyrimidinone core) .
Basic: How to identify and quantify impurities in the final product?
Answer:
- HPLC-MS : Use a C18 column (ACN/water gradient) with UV detection (254 nm). Compare retention times with spiked standards .
- LC-HRMS : Identify impurities via exact mass (e.g., m/z 303.32 for the parent ion; deviations >5 ppm suggest byproducts) .
- Synthesis Control : Limit Boc-deprotection side reactions by quenching with NaHCO₃ .
Advanced: How to address poor solubility in aqueous buffers for in vivo studies?
Answer:
- Co-solvents : Use 10% DMSO/PEG-400 mixtures for IP/IV administration .
- Prodrug Design : Introduce phosphate groups at the pyrimidinone oxygen or tert-butyl hydroxylation .
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) for enhanced bioavailability .
Advanced: How to improve metabolic stability via structural modifications?
Answer:
- Fluorine Substitution : Replace labile protons (e.g., ortho to CF₃) with fluorine to block CYP450 oxidation .
- Steric Shielding : Introduce bulkier groups (e.g., cyclopropyl instead of tert-butyl) near metabolic hotspots .
- In Silico Guidance : Use ADMET predictors (e.g., SwissADME) to prioritize stable analogs .
Basic: How to design mechanistic studies for target engagement?
Answer:
- Enzyme Kinetics : Measure and under varying substrate concentrations (Lineweaver-Burk plots) .
- Mutagenesis : Create point mutations in suspected binding residues (e.g., kinase ATP pockets) .
- Computational Docking : Use AutoDock Vina to model ligand-receptor interactions (focus on pyrazolo-pyrimidine hydrogen bonds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
